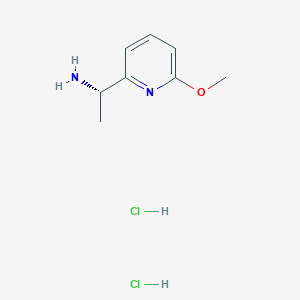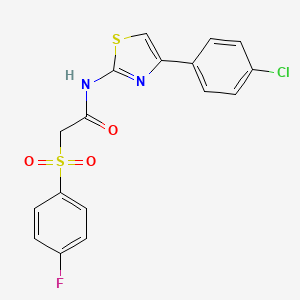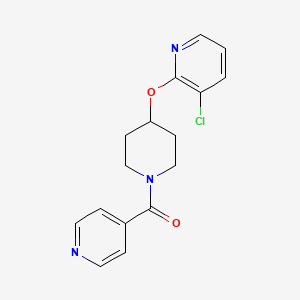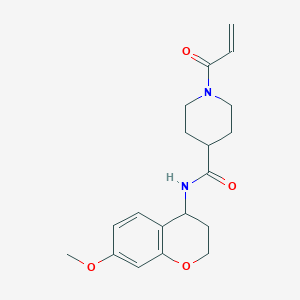
(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, also known as (S)-MPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral amine that has been synthesized using various methods, including asymmetric hydrogenation and enzymatic resolution.
科学的研究の応用
(S)-MPET has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, (S)-MPET has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In organic synthesis, (S)-MPET has been used as a chiral building block for the synthesis of other chiral compounds. In catalysis, (S)-MPET has been used as a ligand for various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
作用機序
The mechanism of action of (S)-MPET is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it inhibits the reuptake of serotonin in the brain, leading to an increase in serotonin levels and a potential therapeutic effect.
Biochemical and Physiological Effects:
(S)-MPET has been found to have various biochemical and physiological effects, including an increase in serotonin levels in the brain, a decrease in anxiety and depression-like behaviors in animal models, and an improvement in cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of (S)-MPET.
実験室実験の利点と制限
The advantages of using (S)-MPET in lab experiments include its high selectivity and potential therapeutic effects. However, the limitations include its high cost and potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of (S)-MPET. These include:
1. Investigating the potential therapeutic effects of (S)-MPET in the treatment of other diseases, including Parkinson's disease and Alzheimer's disease.
2. Developing new synthesis methods for (S)-MPET that are more efficient and cost-effective.
3. Investigating the potential use of (S)-MPET as a chiral building block for the synthesis of other chiral compounds.
4. Investigating the potential use of (S)-MPET as a ligand for other catalytic reactions.
5. Investigating the potential use of (S)-MPET in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, (S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, also known as (S)-MPET, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-MPET have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects and biochemical and physiological effects of (S)-MPET.
合成法
The synthesis of (S)-MPET has been achieved using various methods, including asymmetric hydrogenation and enzymatic resolution. Asymmetric hydrogenation involves the use of a chiral catalyst to selectively hydrogenate the double bond in the starting material, resulting in the formation of the chiral amine. Enzymatic resolution involves the use of an enzyme to selectively cleave one enantiomer of the racemic mixture, resulting in the formation of the desired enantiomer.
特性
IUPAC Name |
(1S)-1-(6-methoxypyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-4-3-5-8(10-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYABILVABUNLPN-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2457199.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2457201.png)

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)




![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)
![4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2457214.png)
![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)


